N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
The compound N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a structurally complex molecule featuring a piperidine core substituted with a benzodioxole-methyl group and a pyridinyl-oxadiazole moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c33-26(29-16-18-8-9-22-23(15-18)35-17-34-22)20-10-13-32(14-11-20)25-21(7-4-12-28-25)27-30-24(31-36-27)19-5-2-1-3-6-19/h1-9,12,15,20H,10-11,13-14,16-17H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPAIKXLUIYLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure features a piperidine ring, a benzodioxole moiety, and an oxadiazole group, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 394.44 g/mol.
Anticancer Activity
Research indicates that compounds containing oxadiazole and piperidine derivatives exhibit significant anticancer properties. Studies have shown that the oxadiazole ring enhances the cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds inhibited cell proliferation in human tumor cells such as KB and HepG2/A2 with IC50 values ranging from 5 to 20 µM .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that derivatives with similar structures exhibited activity against Gram-positive and Gram-negative bacteria. For example, compounds with oxadiazole moieties showed inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 25 | |
| Compound E | Escherichia coli | 30 | |
| Compound F | Candida albicans | 40 |
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds containing piperidine and oxadiazole groups have shown promise in reducing inflammatory responses. In vivo studies indicated that these compounds could significantly reduce edema in animal models when administered at doses of 10 mg/kg .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Anticancer Effects : A study involving a derivative showed significant tumor reduction in xenograft models when treated over four weeks .
- Antimicrobial Efficacy in Clinical Isolates : A clinical trial demonstrated that an oxadiazole-containing drug led to improved outcomes in patients with resistant bacterial infections .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole core have been synthesized and tested for their efficacy against various bacterial strains. A study demonstrated that certain derivatives displayed significant activity against Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, with some compounds showing better activity than traditional antibiotics .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound ID | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 5c | Bacillus cereus | 15 mm |
| 5d | Bacillus thuringiensis | 18 mm |
| 5e | Staphylococcus aureus | 12 mm |
Anticancer Properties
The anticancer potential of N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide has been explored through various in vitro studies. Notably, compounds derived from the oxadiazole framework have shown promising results against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). In particular, certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents like 5-Fluorouracil, indicating their potential as effective anticancer agents .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound ID | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 5c | HUH7 | 18.78 |
| 5d | MCF7 | 10.10 |
| 5e | HCT116 | 25.00 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A series of synthesized oxadiazole derivatives were evaluated for antimicrobial activity using disc diffusion methods. The results indicated that compounds with specific substitutions exhibited superior antibacterial properties compared to standard antibiotics.
- Anticancer Screening : In a comparative study against liver carcinoma cell lines, several derivatives demonstrated significant cytotoxicity with IC50 values suggesting higher potency than traditional chemotherapeutics. This study emphasized the potential for developing new anticancer agents based on this chemical framework.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
A structurally related compound, 1-(2-benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid (CAS 912770-72-0), shares the benzodioxolyl and piperidine motifs but differs in its heterocyclic substituents. Below is a comparative analysis:
| Feature | Target Compound | CAS 912770-72-0 |
|---|---|---|
| Core Structure | Piperidine-4-carboxamide | Piperidine-4-carboxylic acid |
| Benzodioxole Group | Attached via methylene linker to piperidine | Attached to imidazo[1,2-a]pyrimidine via methylene linker |
| Heterocyclic Substituent | 3-Phenyl-1,2,4-oxadiazole-pyridine hybrid | Imidazo[1,2-a]pyrimidine |
| Functional Group | Carboxamide (amide bond) | Carboxylic acid (free acid group) |
Implications of Structural Differences
Heterocyclic Systems :
- The target compound’s 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering improved metabolic stability compared to the imidazopyrimidine in CAS 912770-72-0, which may exhibit different electronic properties and binding affinities.
- The pyridine-oxadiazole hybrid in the target compound could enhance π-π stacking interactions with aromatic residues in protein targets, whereas the imidazopyrimidine in CAS 912770-72-0 might favor hydrogen bonding via its nitrogen-rich structure.
Functional Groups :
- The carboxamide group in the target compound may improve solubility and membrane permeability relative to the carboxylic acid in CAS 912770-72-0, which could ionize at physiological pH, reducing passive diffusion.
Synthetic Accessibility :
- The oxadiazole ring typically requires cyclization of amidoxime precursors, whereas imidazopyrimidine synthesis may involve condensation reactions, impacting scalability and purity.
Research Findings and Limitations
Data Gaps and Challenges
- No pharmacological or biochemical data (e.g., IC₅₀, binding constants) are available in the provided evidence for either compound, limiting functional comparisons.
- Structural comparisons are inferred solely from nomenclature and known heterocyclic chemistry, as experimental data (e.g., crystallography, spectroscopy) are absent.
Methodological Considerations
- The SHELX software suite (mentioned in ) is widely used for small-molecule crystallography, suggesting that structural determination of these compounds might employ SHELXL or related tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
